

Technical Support Center: Automated 18F-PSMA-1007 Synthesizers

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Compound of Interest		
Compound Name:	18F-Psma 1007	
Cat. No.:	B11934056	Get Quote

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing automated synthesizers for the production of 18F-PSMA-1007.

Troubleshooting Guide

This guide addresses common issues encountered during the automated synthesis of 18F-PSMA-1007 in a question-and-answer format.

Question: What are the potential causes of low radiochemical yield (RCY) and how can I improve it?

Answer: Low radiochemical yield is a frequent issue with several potential causes. Key factors to investigate include:

- Inadequate Drying of [18F]Fluoride: Residual water can significantly hinder the nucleophilic substitution reaction. Ensure the azeotropic drying process with tetrabutylammonium hydrogen carbonate (TBA-HCO3) is efficient.
- Suboptimal Reagent Concentrations: The ratio of the base (e.g., TBA-HCO3) to the
 precursor is crucial. Optimization of this ratio may be necessary for your specific synthesizer.
 [1]

Troubleshooting & Optimization





- Precursor Quality: The salt form of the precursor can impact yield. Acetic acid salt precursors
 have been shown to provide higher radiochemical yields compared to trifluoroacetic acid salt
 precursors.[2][3]
- Reaction Conditions: Ensure the reaction temperature (typically 85-105°C) and time (around 10 minutes) are optimal for your system.[4][5]
- Synthesizer-Specific Parameters: Different automated synthesizers (e.g., GE TRACERlab, IBA Synthera) may require fine-tuning of the synthesis protocol.[4][6] Radiochemical yields can range from 30-80% depending on the synthesizer used.[4]

Question: I am observing significant radiochemical impurities in my final product. What are the likely sources and solutions?

Answer: Radiochemical impurities, which should typically be less than 5%, can arise from several sources:

- Incomplete Reaction: If the radiolabeling reaction does not go to completion, unreacted [18F]fluoride will be present. Verify your reaction parameters (temperature, time, reagent concentrations).
- Radiolysis: High starting activities of [18F]fluoride can sometimes lead to the degradation of the product. However, [18F]PSMA-1007 has been shown to be stable for up to 8 hours post-synthesis.[4][7]
- Impurities from Cassette Components: The material of the tubing in the synthesis cassette
 can be a source of chemical impurities. For instance, fluoro-elastomer tubing has been
 observed to introduce non-radioactive PSMA-1007, which can lower the molar activity.[2][3]
 Silicone or PharMed® BPT tubing are often better alternatives.[2][3]
- Inefficient Purification: Ensure that the solid-phase extraction (SPE) cartridges (e.g., C18) are functioning correctly and are appropriate for purifying the final product.

Question: My molar activity is lower than expected. What could be the cause?

Answer: Low molar activity is primarily caused by the presence of non-radioactive ("cold") PSMA-1007 in the final product. A significant source of this contamination can be the materials



used in the synthesis cassette, particularly the tubing. As mentioned, fluoro-elastomer tubings have been shown to significantly increase the amount of non-radioactive PSMA-1007 compared to other tubing materials like PharMed® BPT and silicone.[2][3] This leads to a reduced molar activity.[2][3] Using a cassette with optimized tubing materials is a key step to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical yield and purity for automated 18F-PSMA-1007 synthesis?

A1: With optimized one-step automated synthesis protocols, radiochemical yields typically range from 25% to 80%, with a radiochemical purity of greater than 95%.[6][8]

Q2: What is the average synthesis time for automated 18F-PSMA-1007 production?

A2: The total synthesis time is generally less than 60 minutes, with some systems achieving synthesis times of around 35-40 minutes.[4][7]

Q3: Which precursor salt is recommended for higher yields?

A3: Studies have indicated that using an acetic acid salt precursor can result in higher activity yields, radiochemical purities, and decay-corrected radiochemical yields compared to a trifluoroacetic acid salt precursor.[2][3]

Q4: Are there specific considerations for different automated synthesizer platforms?

A4: Yes, while the one-step synthesis of 18F-PSMA-1007 is transferable to most commercially available synthesizers, optimization of the protocol for your specific platform (e.g., GE TRACERIab FX FN/MX, ORA Neptis, IBA Synthera) is recommended to achieve the best results.[4][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for the automated synthesis of 18F-PSMA-1007 across various platforms.



Parameter	Typical Value	Reference
Radiochemical Yield (RCY)	25% - 80%	[6][8]
Radiochemical Purity (RCP)	> 95%	[2][4]
Total Synthesis Time	< 60 minutes	[4]
Molar Activity	46 - 1411 GBq/μmol (highly dependent on cassette materials)	[2][3]

Synthesizer Platform	Reported RCY Range
GE TRACERIab FX FN/MX	30% - 80%
ORA Neptis Plug and RS	30% - 80%
IBA Synthera	30% - 80%
GE FASTLab	30% - 45%

Experimental Protocol: Automated One-Step Synthesis of 18F-PSMA-1007

This protocol outlines the general one-step methodology for the automated synthesis of 18F-PSMA-1007.

- [18F]Fluoride Trapping: The aqueous [18F]fluoride solution from the cyclotron target is passed through a quaternary methylammonium (QMA) cartridge to trap the [18F]fluoride.
- Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted from the QMA cartridge
 into the reaction vessel using a solution of tetrabutylammonium hydrogen carbonate (TBAHCO3). The mixture is then heated under a stream of nitrogen and vacuum to remove water
 azeotropically.
- Radiolabeling Reaction: A solution of the PSMA-1007 precursor (typically 1.0 to 2.0 mg) in dimethyl sulfoxide (DMSO) is added to the dried [18F]fluoride-TBA complex in the reaction vessel. The reaction mixture is heated at 85-105°C for approximately 10 minutes.[4][5]

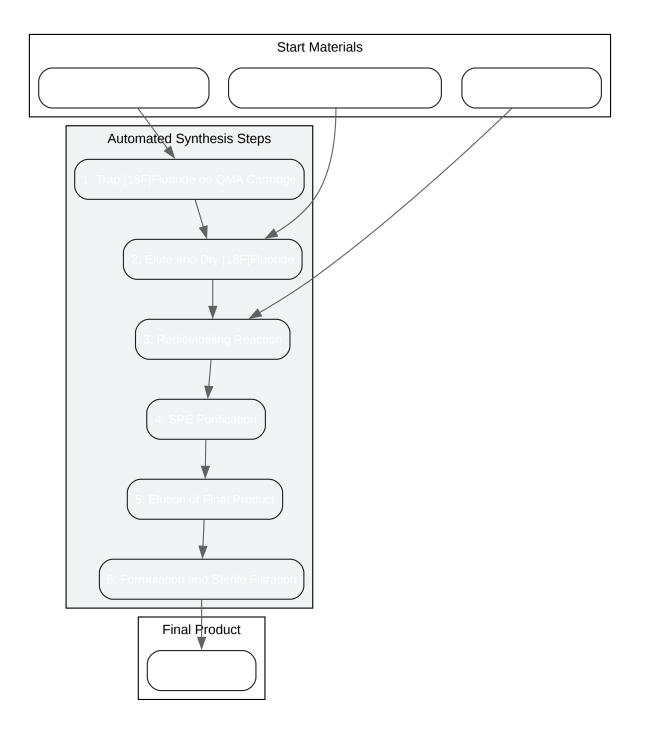


- Solid-Phase Extraction (SPE) Purification: After the reaction, the crude product is diluted and passed through an SPE cartridge (e.g., a C18 cartridge) to trap the 18F-PSMA-1007.
- Washing: The SPE cartridge is washed with water to remove any unreacted [18F]fluoride and other polar impurities.
- Elution and Formulation: The purified 18F-PSMA-1007 is eluted from the SPE cartridge with an ethanol/water mixture. The eluate is then collected in a sterile vial containing a formulation buffer, typically phosphate-buffered saline (PBS), to yield the final injectable product.
- Sterile Filtration: The final product is passed through a 0.22 μ m sterile filter into a sterile, pyrogen-free vial.

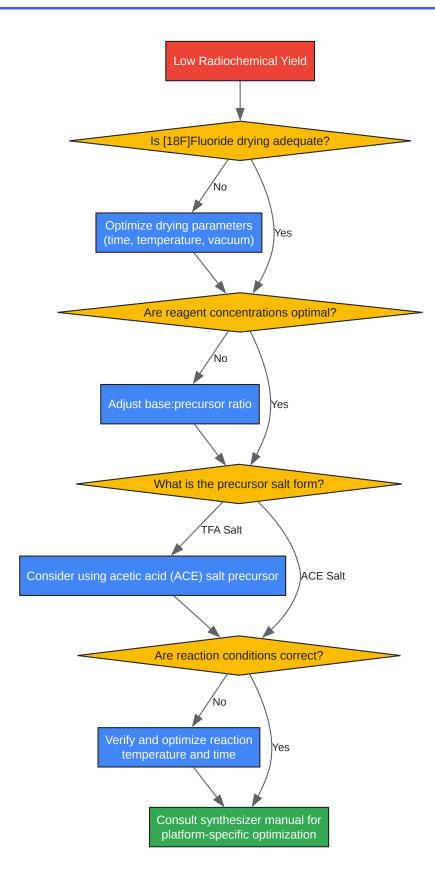
Visualizations

Experimental Workflow for Automated 18F-PSMA-1007 Synthesis

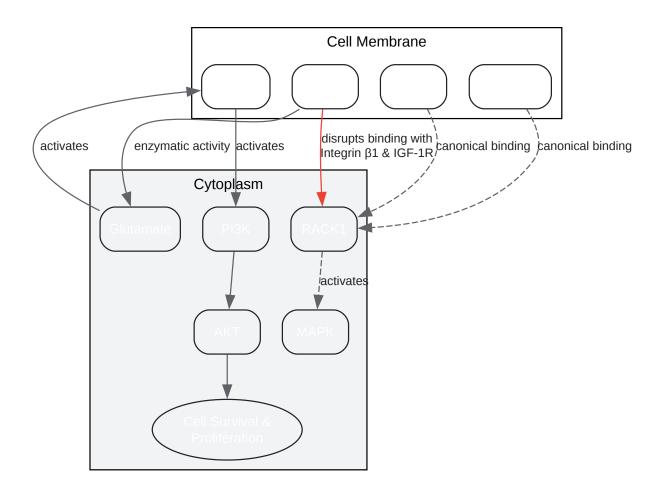












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